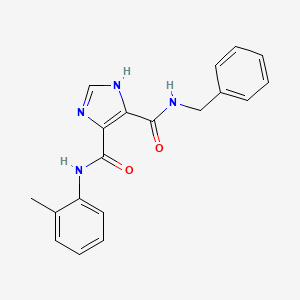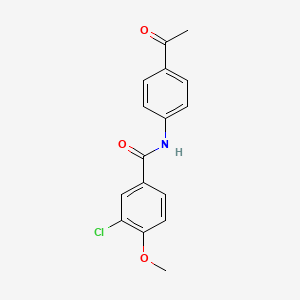amine](/img/structure/B5833443.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](4-pyridylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is a chemical compound that features a sulfonamide group attached to a dichloromethoxyphenyl ring and a pyridylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-pyridylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of sulfonyl radicals, while reduction with sodium borohydride can yield the corresponding sulfonamide.
Applications De Recherche Scientifique
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The dichloromethoxyphenyl ring and pyridylmethyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dichloro-2-methoxyphenyl)sulfonylamine
- 4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Uniqueness
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is unique due to the presence of the pyridylmethyl group, which can enhance its binding interactions with biological targets compared to similar compounds. This structural feature may provide improved pharmacokinetic properties and increased potency in medicinal applications.
Propriétés
IUPAC Name |
3,4-dichloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(3-2-10(14)12(13)15)21(18,19)17-8-9-4-6-16-7-5-9/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGKUAICOOSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5833360.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5833386.png)

![2-(4-CHLORO-2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B5833399.png)
![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
![1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B5833431.png)


![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B5833468.png)
